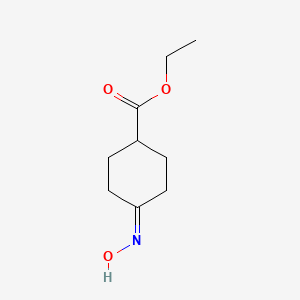
Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester
Overview
Description
Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a carboxylic acid group and a hydroxyimino group. Its structure can be represented as follows:
This structure is significant as the stereochemistry and functional groups influence its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyimino group is known to participate in nucleophilic attacks, which can lead to enzyme inhibition or modulation of biochemical pathways.
Molecular Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.
Biological Activity
Research has indicated several biological activities associated with cyclohexanecarboxylic acid derivatives:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, suggesting potential protective roles against oxidative stress.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating inflammatory cytokines.
- Antimicrobial Effects : Studies have indicated that certain cyclohexanecarboxylic acids possess antimicrobial properties against various pathogens.
Case Studies
-
Study on Antioxidant Activity :
A study evaluated the antioxidant properties of cyclohexanecarboxylic acid derivatives, including 4-(hydroxyimino)-ethyl ester. Results demonstrated significant radical scavenging activity compared to standard antioxidants . -
Anti-inflammatory Research :
In vitro studies showed that cyclohexanecarboxylic acid derivatives could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating their potential use in treating inflammatory diseases . -
Antimicrobial Testing :
A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited notable antibacterial activity, suggesting their potential as therapeutic agents against infections .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-hydroxyiminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h7,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRENYNCPFOMTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=NO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469105 | |
| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90942-89-5 | |
| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















